molecular formula C15H17N5O6 B2676161 2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(pyridin-3-yl)acetamide oxalate CAS No. 1351648-71-9

2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(pyridin-3-yl)acetamide oxalate

Cat. No. B2676161
CAS RN: 1351648-71-9
M. Wt: 363.33
InChI Key: UUPWOYORHNKNOG-UHFFFAOYSA-N
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Description

2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(pyridin-3-yl)acetamide oxalate is a useful research compound. Its molecular formula is C15H17N5O6 and its molecular weight is 363.33. The purity is usually 95%.
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Scientific Research Applications

Synthetic Applications

A study by Scanlan, Slawin, and Walton (2004) developed a general synthetic route to oxime oxalate amides, applied in creating molecules incorporating N-benzyl-N-alkenyl amides with acetone oxime or benzaldoxime units. They found that carbamoyl radicals derived from these amides underwent ring closure to afford pyrrolidin-2-ones and azetidin-2-ones, suggesting potential applications in synthesizing complex organic compounds (Scanlan, Slawin, & Walton, 2004).

Chemical Reactivity and Stability

Moormann et al. (2004) demonstrated the use of 3-methyl-4H-[1,2,4]-oxadiazol-5-one, a related compound, as a versatile protective group for acetamidines in various synthetic sequences. This compound showed stability under different conditions, highlighting its potential for diverse synthetic applications (Moormann, Wang, Palmquist, Promo, Snyder, Scholten, Massa, Sikorski, & Webber, 2004).

Antimicrobial Applications

Desai and Dodiya (2014) synthesized and characterized derivatives of 1,3,4-oxadiazole and 2-azetidinone, revealing significant antibacterial and antifungal activity against various strains. This suggests potential applications in developing new antimicrobial agents (Desai & Dodiya, 2014).

Oxidation Reactions

Pailloux et al. (2007) described synthetic routes for compounds like 2-(pyridin-2-yl)-N,N-diphenylacetamides and their chemical oxidation, producing various products depending on the conditions. This indicates the compound's utility in studying oxidation reactions and creating diverse oxidation products (Pailloux, Binyamin, Deck, Rapko, Hay, Duesler, & Paine, 2007).

Corrosion Inhibition

Yıldırım and Cetin (2008) synthesized derivatives of 2-(alkylsulfanyl)-N-(pyridin-2-yl) acetamide, including isoxazolidine and isoxazoline, and tested them as corrosion inhibitors. Their findings suggest potential applications in protecting materials against corrosion, especially in acidic mediums (Yıldırım & Cetin, 2008).

Biological Activity

Pivazyan et al. (2019) synthesized derivatives of 2-{[6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide, demonstrating pronounced plant growth-stimulating effects. This indicates potential applications in agriculture and plant biology (Pivazyan, Ghazaryan, Azaryan, Yengoyan, 2019).

properties

IUPAC Name

2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-N-pyridin-3-ylacetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2.C2H2O4/c1-9-15-13(20-17-9)10-6-18(7-10)8-12(19)16-11-3-2-4-14-5-11;3-1(4)2(5)6/h2-5,10H,6-8H2,1H3,(H,16,19);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUPWOYORHNKNOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CN(C2)CC(=O)NC3=CN=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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